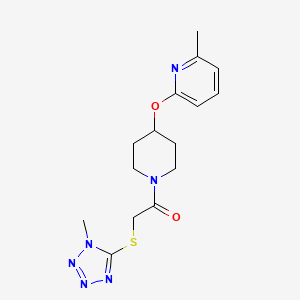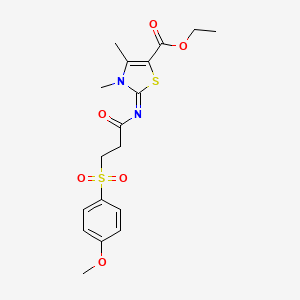
(E)-ethyl 2-((3-((4-methoxyphenyl)sulfonyl)propanoyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of thiazole and triazole derivatives, which share structural similarities with the compound , involves one-pot synthesis methods and phase-transfer catalysis. For example, alkyl 5-amino-2-mercaptothiazole-4-carboxylates have been prepared via a one-pot synthesis involving the action of hydrogen sulfide on a mixture of alkyl 2-oximino-2-cyanoacetate and trialkyl orthoformate, highlighting the versatility and efficiency of synthesizing complex thiazole derivatives (Ray & Ghosh, 2005).
Molecular Structure Analysis
The molecular structure of closely related thiazole derivatives has been studied using X-ray diffraction and DFT calculations, revealing intricate details about bond lengths, bond angles, and dihedral angles. These studies provide valuable insights into the stereochemical configuration and electronic structure of such compounds, which are critical for understanding their reactivity and physical properties (Ustabaş et al., 2017).
Chemical Reactions and Properties
Thiazole and triazole compounds undergo various chemical reactions, including sulfur-Claisen rearrangement and reactions with electrophilic reagents, to yield a plethora of structurally diverse and functionally rich molecules. These reactions not only extend the utility of thiazole derivatives but also enable the exploration of novel therapeutic agents and materials (Mohamed, 2021).
Physical Properties Analysis
The physical properties of thiazole derivatives, such as solubility, melting points, and crystal structure, are directly influenced by their molecular configurations. For instance, the crystal packing and hydrogen bonding patterns observed in the structures of these compounds are crucial for their stability and reactivity. These properties are instrumental in determining the compound's suitability for various applications, including pharmaceuticals and materials science (Yeong et al., 2018).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- The compound's synthesis involves organophosphorus reactions, demonstrating how certain precursors can be transformed into thiazole derivatives with significant yields. This process highlights the compound's utility in synthesizing organophosphorus compounds with potential applications in materials science and chemistry (Pedersen & Lawesson, 1974).
- It has also been involved in the synthesis of fluorescent molecular probes, indicating its role in developing new diagnostic tools and research methodologies for studying biological events and processes (Diwu et al., 1997).
Reactivity and Applications in Organic Synthesis
- Research on its reactivity with aromatic aldehydes and ketones sheds light on the compound's versatility in organic synthesis, providing pathways to create a variety of acrylates and alkylidene derivatives. This highlights its importance in synthetic organic chemistry and the development of new synthetic methods (Alvarez-Ibarra et al., 1989).
- Studies on the synthesis of benzothiazoles from related precursors, including efforts to develop new compounds with potential pharmacological activities, further illustrate the compound's role in medicinal chemistry and drug discovery (Meroni et al., 2009).
Applications in Ligand Design and Antimicrobial Activity
- The compound has been used in designing Schiff base ligands with antimicrobial activity, showcasing its application in developing new antimicrobial agents and exploring the relationship between structure and biological activity (Vinusha et al., 2015).
Mecanismo De Acción
Target of Action
The primary targets of this compound are yet to be identified. Similar compounds have been found to interact with various enzymes and receptors in the body, influencing a range of biochemical processes .
Mode of Action
It is likely that it interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the conformation and activity of these targets .
Biochemical Pathways
The compound may affect various biochemical pathways. For instance, it could influence the Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . .
Pharmacokinetics
Similar compounds have been found to have good bioavailability and are readily absorbed and distributed in the body .
Result of Action
Based on the properties of similar compounds, it could potentially have anti-inflammatory and anti-arthritic activities .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s activity could be enhanced or inhibited by the presence of certain ions or other compounds in the environment .
Propiedades
IUPAC Name |
ethyl 2-[3-(4-methoxyphenyl)sulfonylpropanoylimino]-3,4-dimethyl-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O6S2/c1-5-26-17(22)16-12(2)20(3)18(27-16)19-15(21)10-11-28(23,24)14-8-6-13(25-4)7-9-14/h6-9H,5,10-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFTVBMVMTVZRTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=NC(=O)CCS(=O)(=O)C2=CC=C(C=C2)OC)S1)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2492655.png)
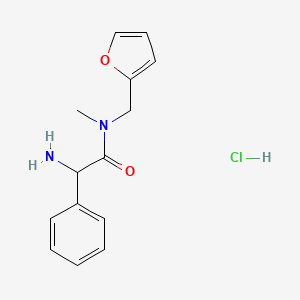
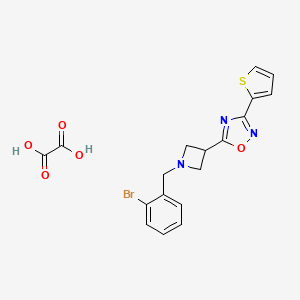
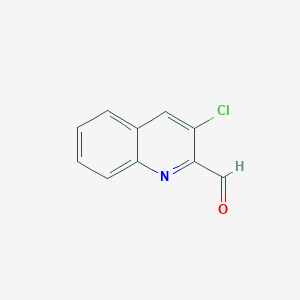
![5-bromo-N-(7-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2492662.png)

![N-(3-chloro-4-fluorophenyl)-2-(8-((3-fluorophenyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2492664.png)
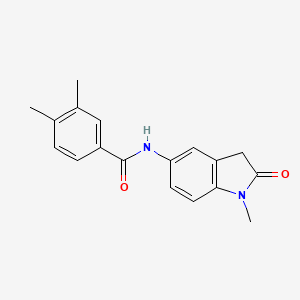

![{4-[4-(Ethanesulfonyl)piperazin-1-yl]phenyl}boronic acid](/img/structure/B2492670.png)

![1-{4-methoxy-[1,4'-bipiperidine]-1'-yl}-2-(1H-pyrazol-1-yl)ethan-1-one](/img/structure/B2492674.png)

